molecular formula C12H10ClNO2 B14326187 3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione CAS No. 107885-40-5

3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione

Cat. No.: B14326187
CAS No.: 107885-40-5
M. Wt: 235.66 g/mol
InChI Key: ZLOQIQCKQDJFES-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione is an organic compound that features a cyclobutene ring substituted with a chloro group and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with chloroacetyl chloride in the presence of a base to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutene derivatives.

Scientific Research Applications

3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3,4-diphenylbut-3-en-2-ol
  • 3,4-Dihydroxy-3-cyclobutene-1,2-dione

Uniqueness

3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern on the cyclobutene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

CAS No.

107885-40-5

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

3-chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H10ClNO2/c1-14(2)8-5-3-7(4-6-8)9-10(13)12(16)11(9)15/h3-6H,1-2H3

InChI Key

ZLOQIQCKQDJFES-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=O)C2=O)Cl

Origin of Product

United States

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